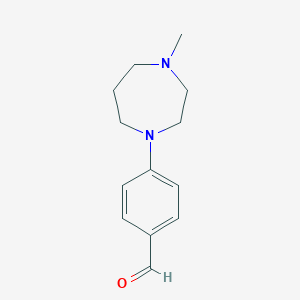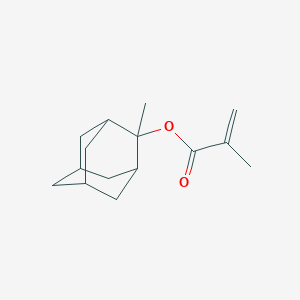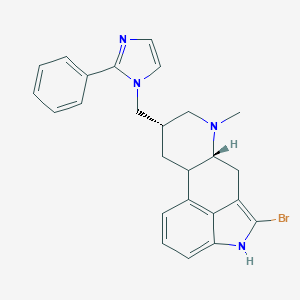
(5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline, also known as BIMU-1, is a synthetic chemical compound that belongs to the ergoline family. BIMU-1 has been extensively studied for its potential therapeutic applications in various medical conditions.
Mecanismo De Acción
(5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline acts as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. This dual mechanism of action is thought to be responsible for its anxiolytic and antipsychotic effects. (5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline also has a high affinity for dopamine receptors, specifically the D2 receptor, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects
(5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline has been shown to decrease anxiety-like behavior in animal models. It has also been shown to reduce hyperactivity and improve cognitive function in animal models of schizophrenia. (5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline has several advantages for lab experiments. It has a high affinity for specific receptors, which makes it a useful tool for studying the role of these receptors in various medical conditions. However, (5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline also has some limitations. It has poor solubility in water, which can make it difficult to administer in animal studies. Additionally, its effects may be dose-dependent, which can make it challenging to interpret results from experiments.
Direcciones Futuras
There are several future directions for research on (5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline. One area of interest is its potential use in the treatment of anxiety disorders and schizophrenia. Further studies are needed to determine its efficacy and safety in these medical conditions. Another area of interest is its potential use in the treatment of substance use disorders. (5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline has been shown to reduce cocaine self-administration in animal models, indicating its potential as a treatment for cocaine addiction. Additionally, further studies are needed to determine the optimal dosing and administration of (5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline in animal models and humans.
Métodos De Síntesis
(5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline can be synthesized using a multistep reaction process. The first step involves the reaction of 6-methyl-ergoline with bromine in the presence of a strong acid catalyst to form 2-bromo-6-methyl-ergoline. In the second step, 2-bromo-6-methyl-ergoline is reacted with 2-phenyl-1H-imidazole in the presence of a reducing agent to form (5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline.
Aplicaciones Científicas De Investigación
(5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to have a high affinity for serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. (5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline has been shown to have anxiolytic and antipsychotic effects in preclinical studies, indicating its potential use in the treatment of anxiety disorders and schizophrenia.
Propiedades
Número CAS |
162070-38-4 |
|---|---|
Nombre del producto |
(5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline |
Fórmula molecular |
C25H25BrN4 |
Peso molecular |
461.4 g/mol |
Nombre IUPAC |
(6aR,9S)-5-bromo-7-methyl-9-[(2-phenylimidazol-1-yl)methyl]-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C25H25BrN4/c1-29-14-16(15-30-11-10-27-25(30)17-6-3-2-4-7-17)12-19-18-8-5-9-21-23(18)20(13-22(19)29)24(26)28-21/h2-11,16,19,22,28H,12-15H2,1H3/t16-,19?,22+/m0/s1 |
Clave InChI |
VKABNRMTNPWHBD-STBDEFDDSA-N |
SMILES isomérico |
CN1C[C@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)CN5C=CN=C5C6=CC=CC=C6 |
SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)CN5C=CN=C5C6=CC=CC=C6 |
SMILES canónico |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)CN5C=CN=C5C6=CC=CC=C6 |
Sinónimos |
2-Bromo-6-methyl-8-alpha-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





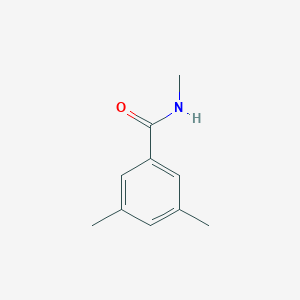


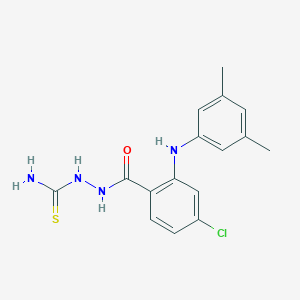

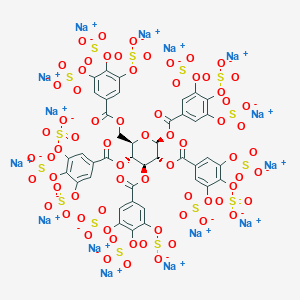
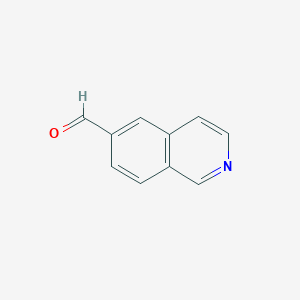
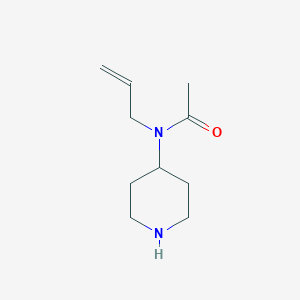
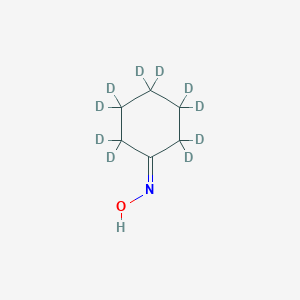
![Carbamic acid, [(2R)-2-hydroxy-3,3-dimethylbutyl]-, 1,1-dimethylethyl ester](/img/structure/B65367.png)
